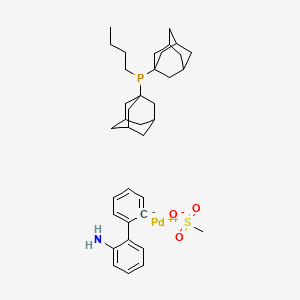
CataCXium A Pd G3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
CataCXium A Pd G3 is synthesized through a series of steps involving the coordination of palladium with the ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl. The reaction typically involves the use of palladium acetate as the palladium source and the ligand in the presence of a base such as potassium carbonate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas conditions to prevent degradation .
化学反応の分析
Types of Reactions
CataCXium A Pd G3 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically using reducing agents.
Substitution: This compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The common reagents used with this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium acetate, other palladium sources.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
CataCXium A Pd G3 has a wide range of scientific research applications:
作用機序
CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .
類似化合物との比較
Similar Compounds
CataCXium A Pd G2: Another generation of Buchwald precatalyst with similar applications but different ligand structures.
CataCXium Pd G4: A newer generation with enhanced reactivity and stability.
XPhos Pd G3: A related compound with different ligand properties, used in similar cross-coupling reactions.
Uniqueness
CataCXium A Pd G3 is unique due to its third-generation ligand structure, which provides enhanced stability and reactivity compared to earlier generations. This makes it particularly effective in challenging cross-coupling reactions, offering higher yields and selectivity .
特性
分子式 |
C37H52NO3PPdS |
|---|---|
分子量 |
728.3 g/mol |
IUPAC名 |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
正規SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



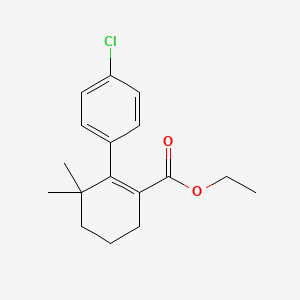

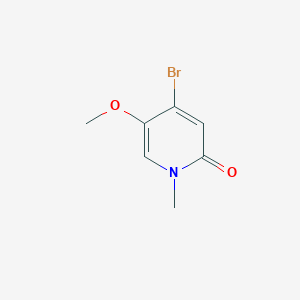
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
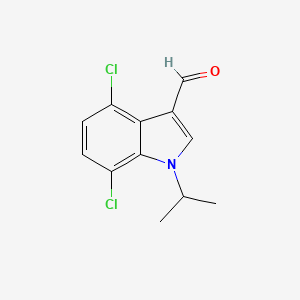

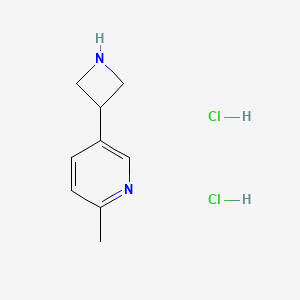
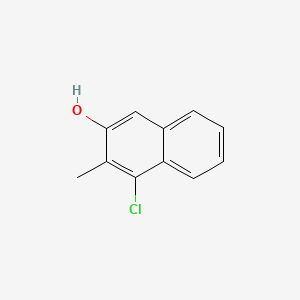
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)



